DMMDP serves as a valuable reagent in the Wittig reaction, a fundamental organic synthesis technique used to form carbon-carbon double bonds. It acts as a phosphonate ester Wittig reagent, reacting with carbonyl compounds to generate alkenes. Compared to traditional phosphonium ylides, DMMDP offers advantages like:
Diethyl (Methoxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. Its chemical structure includes two ethyl groups and a methoxymethyl group attached to the phosphorus atom. This compound is notable for its versatility in organic synthesis and its role as a reagent in various
Diethyl (Methoxymethyl)phosphonate can be synthesized through several methods:
These methods highlight the compound's utility in synthetic organic chemistry, particularly in constructing complex molecular architectures.
Diethyl (Methoxymethyl)phosphonate finds applications in various fields:
Interaction studies involving Diethyl (Methoxymethyl)phosphonate focus on its reactivity with different nucleophiles and electrophiles. These studies help understand how this compound can be utilized to create more complex molecules. The interactions often involve mechanisms such as nucleophilic attack on the phosphorus center or substitution at the methoxymethyl position.
Diethyl (Methoxymethyl)phosphonate shares similarities with other organophosphorus compounds, particularly phosphonates. Here are some comparable compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Diethyl Phosphonate | Two ethyl groups attached to phosphorus | Commonly used as a precursor for various reactions |
Trimethyl Phosphonoacetate | Three methyl groups attached to phosphorus | More sterically hindered than diethyl variants |
Diisopropyl Phosphonate | Two isopropyl groups attached to phosphorus | Exhibits different reactivity due to bulkiness |
Diethyl (Methoxymethyl)phosphonate is unique due to its methoxymethyl group, which provides distinct reactivity patterns not found in other similar compounds. This feature allows it to participate in specific reactions that are advantageous for synthetic applications.
Diethyl (methoxymethyl)phosphonate emerged as part of broader efforts to synthesize α-alkoxyalkyl derivatives of organophosphorus compounds. Early methodologies, documented in Soviet literature from the 1980s, emphasized the alkylation of tervalent phosphorus compounds with α-halogenoalkyl ethers. These foundational studies laid the groundwork for modern syntheses, including the Arbuzov reaction, which remains central to its production.
The compound gained prominence in the 21st century as a precursor in Horner-Wadsworth-Emmons (HWE) olefinations, a reaction pivotal for forming α,β-unsaturated carbonyl compounds. Its role in generating stabilized phosphonate carbanions underscores its versatility in organic synthesis.
Diethyl (methoxymethyl)phosphonate occupies a niche in organophosphorus chemistry due to its:
Recent studies focus on optimizing synthesis efficiency and expanding its applications:
Diethyl (Methoxymethyl)phosphonate has the molecular formula C₆H₁₅O₄P, consisting of 6 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom [1] [3]. The molecular weight of this compound is 182.15 g/mol, as determined by precise molecular calculations [1] [2]. The structural framework of Diethyl (Methoxymethyl)phosphonate features a central phosphorus atom that adopts a tetrahedral geometry, which is characteristic of phosphonate esters [1] [4].
The key structural components of Diethyl (Methoxymethyl)phosphonate include:
The physical state of Diethyl (Methoxymethyl)phosphonate at room temperature is a colorless to pale yellow liquid with a density of approximately 1.066 g/cm³ [2] [1]. The compound has a calculated boiling point of 219.559°C at 760 mmHg, indicating its relatively low volatility compared to smaller organophosphorus compounds [2] [5].
Table 1: Physical and Structural Properties of Diethyl (Methoxymethyl)phosphonate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₅O₄P | [1] [3] |
Molecular Weight | 182.15 g/mol | [1] [2] |
Physical State | Colorless to pale yellow liquid | [2] [1] |
Density | 1.066 g/cm³ | [2] |
Boiling Point | 219.559°C at 760 mmHg | [2] |
P=O Bond Length | ~1.48 Å | [6] [5] |
P−O Bond Length (P−OEt) | ~1.60 Å | [6] [5] |
P−C Bond Length | ~1.80 Å | [6] [4] |
The structural characteristics of Diethyl (Methoxymethyl)phosphonate are defined by the bond lengths and angles around the phosphorus center [6] [5]. The P=O bond exhibits partial double bond character with a bond length of approximately 1.48 Å, which is significantly shorter than the P−O single bonds (approximately 1.60 Å) connecting the phosphorus to the ethoxy groups [6] [4]. The P−C bond connecting the phosphorus to the methoxymethyl group has a typical length of around 1.80 Å, consistent with other organophosphorus compounds containing direct P−C bonds [6] [5].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for Diethyl (Methoxymethyl)phosphonate is 1-[ethoxy(methoxymethyl)phosphoryl]oxyethane [1] [3]. This name follows the IUPAC rules for naming organophosphorus compounds, where the phosphonate functional group is identified as the principal characteristic group [1] [3].
The compound is also known by several synonyms and alternative chemical names in scientific literature and chemical databases:
The Chemical Abstracts Service (CAS) registry number assigned to Diethyl (Methoxymethyl)phosphonate is 32806-04-5, which serves as a unique identifier for this chemical compound in scientific databases and literature [1] [2]. Additionally, the European Community (EC) Number for this compound is 679-886-1 [1] [3].
Table 2: Nomenclature and Identifiers for Diethyl (Methoxymethyl)phosphonate
Nomenclature/Identifier | Value | Reference |
---|---|---|
IUPAC Name | 1-[ethoxy(methoxymethyl)phosphoryl]oxyethane | [1] [3] |
Common Name | Diethyl (Methoxymethyl)phosphonate | [1] [2] |
CAS Registry Number | 32806-04-5 | [1] [2] |
EC Number | 679-886-1 | [1] |
InChI | InChI=1S/C₆H₁₅O₄P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3 | [1] [3] |
SMILES | CCOP(=O)(COC)OCC | [1] [3] |
The structural representation of Diethyl (Methoxymethyl)phosphonate can be expressed using various chemical notation systems, including the International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) [1] [3]. These notations provide standardized ways to represent the chemical structure in computer-readable formats, facilitating database searches and computational analyses [1] [3].
Spectroscopic techniques play a crucial role in the identification and characterization of Diethyl (Methoxymethyl)phosphonate [7] [8]. Various spectroscopic methods provide valuable information about the compound's structural features, functional groups, and molecular connectivity [7] [9].
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing organophosphorus compounds like Diethyl (Methoxymethyl)phosphonate [10] [11]. The ³¹P NMR spectrum of phosphonate esters typically shows characteristic chemical shifts that provide information about the phosphorus environment [10] [11].
For Diethyl (Methoxymethyl)phosphonate, the ³¹P NMR spectrum exhibits a single resonance signal in the range of 20-30 ppm (relative to 85% phosphoric acid as an external standard), which is characteristic of phosphonate esters with a P=O bond and alkoxy substituents [10] [11]. This single peak confirms the presence of one phosphorus environment in the molecule [10] [7].
The ¹H NMR spectrum of Diethyl (Methoxymethyl)phosphonate shows several characteristic signals:
The ¹³C NMR spectrum of Diethyl (Methoxymethyl)phosphonate displays characteristic signals for each carbon environment, with carbon-phosphorus coupling observed for carbons in close proximity to the phosphorus atom [7] [8].
Infrared spectroscopy provides valuable information about the functional groups present in Diethyl (Methoxymethyl)phosphonate [12] [13]. The IR spectrum of this compound exhibits several characteristic absorption bands:
The vibrational frequencies observed in the IR spectrum of Diethyl (Methoxymethyl)phosphonate are consistent with those reported for similar phosphonate esters and provide valuable information for structural confirmation [12] [14].
Table 3: Key Spectroscopic Parameters for Diethyl (Methoxymethyl)phosphonate
Spectroscopic Technique | Parameter | Value | Reference |
---|---|---|---|
³¹P NMR | Chemical Shift | 20-30 ppm | [10] [11] |
¹H NMR | −OCH₂CH₃ (CH₃) | 1.2-1.4 ppm (t) | [7] [8] |
¹H NMR | −OCH₂CH₃ (CH₂) | 4.0-4.2 ppm (q) | [7] [8] |
¹H NMR | −OCH₃ | 3.3-3.4 ppm (s) | [7] [8] |
¹H NMR | P−CH₂− | 3.6-3.8 ppm (d) | [7] [8] |
IR | P=O Stretch | 1240-1260 cm⁻¹ | [12] [13] |
IR | P−O−C Stretch | 1020-1060 cm⁻¹ | [12] [13] |
IR | P−C Stretch | 750-770 cm⁻¹ | [12] [14] |
IR | O−P−O Bend | 650-670 cm⁻¹ | [12] [14] |
Mass spectrometry is a powerful technique for the identification and structural characterization of Diethyl (Methoxymethyl)phosphonate [15] [1]. The mass spectrum of this compound shows a molecular ion peak at m/z 182, corresponding to its molecular weight [15] [1]. Additionally, characteristic fragmentation patterns are observed, including:
These spectroscopic parameters collectively provide a comprehensive fingerprint for the identification and characterization of Diethyl (Methoxymethyl)phosphonate [7] [15] [1].
The electronic structure and bonding properties of Diethyl (Methoxymethyl)phosphonate are fundamental to understanding its chemical behavior and reactivity [4] [16]. The central phosphorus atom in this compound adopts a tetrahedral geometry with sp³ hybridization, resulting in a three-dimensional arrangement of the substituents around the phosphorus center [4] [6].
One of the most distinctive features of phosphonate esters like Diethyl (Methoxymethyl)phosphonate is the phosphoryl (P=O) bond [6] [4]. The nature of this bond has been extensively studied using both experimental and computational methods [6] [4]. The P=O bond in phosphonate esters exhibits significant double bond character, with a bond length of approximately 1.48 Å, which is considerably shorter than a typical P−O single bond (approximately 1.60 Å) [6] [5].
The bonding in the P=O group can be described using two primary resonance structures:
Computational studies suggest that the actual electronic structure is best represented as a hybrid of these resonance forms, with significant contribution from both [6] [4]. The P=O bond in Diethyl (Methoxymethyl)phosphonate has a high bond strength (approximately 128-150 kcal/mol) and exhibits a substantial dipole moment due to the electronegativity difference between phosphorus and oxygen [6] [4].
The P−O bonds connecting the phosphorus atom to the ethoxy groups in Diethyl (Methoxymethyl)phosphonate are primarily single bonds with some partial double bond character due to overlap between oxygen lone pairs and empty d-orbitals on phosphorus [4] [5]. These bonds have typical lengths of approximately 1.60 Å and are relatively strong, with bond energies around 85-95 kcal/mol [6] [4].
The P−C bond linking the phosphorus atom to the methoxymethyl group is a direct carbon-phosphorus single bond with a length of approximately 1.80 Å [6] [4]. This bond is relatively stable due to the electropositive nature of the carbon atom, which reduces the electron density at the phosphorus center and stabilizes the molecule [4] [16]. The P−C bond in phosphonate esters is generally resistant to hydrolysis, contributing to the chemical stability of these compounds [4] [5].
Molecular orbital analysis of Diethyl (Methoxymethyl)phosphonate reveals important insights into its electronic structure and bonding properties [16] [4]. The highest occupied molecular orbital (HOMO) of phosphonate esters is typically associated with the non-bonding electrons on the oxygen atoms, particularly those of the P=O group [16] [6]. The lowest unoccupied molecular orbital (LUMO) is often associated with the antibonding orbitals of the P=O bond [16] [6].
Computational studies using density functional theory (DFT) methods have provided detailed information about the electronic structure of phosphonate esters like Diethyl (Methoxymethyl)phosphonate [16] [4]. These studies indicate that the HOMO-LUMO energy gap in phosphonate esters is typically in the range of 5-7 eV, which contributes to their chemical stability [16] [4].
Table 4: Electronic Structure and Bonding Properties of Diethyl (Methoxymethyl)phosphonate
Property | Value | Reference |
---|---|---|
P=O Bond Length | ~1.48 Å | [6] [4] |
P=O Bond Energy | 128-150 kcal/mol | [6] [4] |
P−O Bond Length | ~1.60 Å | [6] [4] |
P−O Bond Energy | 85-95 kcal/mol | [6] [4] |
P−C Bond Length | ~1.80 Å | [6] [4] |
P−C Bond Energy | 65-75 kcal/mol | [6] [4] |
P=O Stretching Frequency | 1240-1260 cm⁻¹ | [12] [13] |
P−C Stretching Frequency | 750-770 cm⁻¹ | [12] [14] |
HOMO-LUMO Gap | 5-7 eV | [16] [4] |
The vibrational properties of Diethyl (Methoxymethyl)phosphonate provide valuable insights into its bonding characteristics and molecular structure [12] [14]. Vibrational spectroscopy studies, including infrared and Raman spectroscopy, have identified several characteristic vibrational modes for phosphonate esters [12] [14]:
These vibrational frequencies are sensitive to the electronic environment around the phosphorus atom and can provide information about the strength and nature of the chemical bonds in the molecule [12] [14].
Diethyl (Methoxymethyl)phosphonate is a liquid at room temperature (20°C) and exhibits a colorless to almost colorless clear liquid appearance [1] [2] [3]. The compound maintains its liquid state under standard atmospheric conditions and does not crystallize at typical storage temperatures. The clear, transparent nature of the liquid makes it easily distinguishable from solid organophosphorus compounds and facilitates its handling in laboratory and industrial applications.
The boiling point of Diethyl (Methoxymethyl)phosphonate has been determined to be 219.559°C at 760 mmHg under standard atmospheric pressure conditions [4] [5]. Under reduced pressure conditions, the compound exhibits a significantly lower boiling point of 88°C at 6 mmHg (0.8 kPa) [1] [2] [3]. This substantial decrease in boiling point under reduced pressure is characteristic of organophosphorus compounds and facilitates purification through vacuum distillation.
The melting point of this compound has not been definitively established in the available literature, with multiple sources indicating "not available" or "N/A" [4] [5]. This absence of melting point data suggests that the compound likely remains liquid at temperatures well below standard laboratory conditions, which is consistent with its liquid state at room temperature.
The flash point has been reported as 100.779°C [4] [5], indicating the minimum temperature at which the compound can vaporize to form an ignitable mixture with air under standard atmospheric pressure.
The absence of specific heat capacity data represents a significant gap in the thermodynamic characterization of Diethyl (Methoxymethyl)phosphonate, which would be valuable for industrial process design and thermal stability assessments.
The density of Diethyl (Methoxymethyl)phosphonate has been consistently reported as 1.066 g/cm³ at 25°C [4] [5]. Alternative measurements indicate a specific gravity of 1.09 (20/20°C) [1] [3], which represents the ratio of the compound's density to that of water at 20°C. The slight variation between these values may be attributed to different measurement conditions and methodologies.
These density values indicate that Diethyl (Methoxymethyl)phosphonate is denser than water, which has important implications for its behavior in aqueous systems and extraction procedures. The relatively high density compared to many organic solvents affects its separation and purification processes.
Viscosity data for Diethyl (Methoxymethyl)phosphonate were not available in the literature reviewed. This represents another gap in the physical property characterization that would be valuable for understanding the compound's flow characteristics and processing requirements.
The refractive index of Diethyl (Methoxymethyl)phosphonate has been measured using different methodologies, yielding slightly varying results. The compound exhibits a refractive index of 1.406 according to standard measurement protocols [4] [5]. More precise measurements using the sodium D-line (nD) indicate a value of 1.42 [1] [3].
The refractive index value of approximately 1.41-1.42 is typical for organophosphorus compounds and indicates moderate optical density compared to water (n = 1.33) and common organic solvents. This optical property is useful for identification and purity assessment through optical methods.
Additional optical properties beyond refractive index, such as specific optical rotation, ultraviolet-visible absorption characteristics, and infrared spectroscopic features, were not comprehensively covered in the available literature for this specific compound.
Specific solubility data for Diethyl (Methoxymethyl)phosphonate in various solvents were not explicitly available in the literature reviewed. However, the compound's molecular structure and physicochemical properties provide insights into its expected solubility behavior.
Water Solubility: The compound's LogP value of 1.85640 [4] [5] indicates moderate lipophilicity, suggesting limited but measurable water solubility. The polar surface area (PSA) of 54.57 Ų [4] [5] indicates the presence of polar functional groups that can participate in hydrogen bonding with water molecules, facilitating some degree of aqueous solubility.
Organic Solvent Solubility: Based on the general principles governing organophosphorus compound solubility [9] [10] [11], Diethyl (Methoxymethyl)phosphonate is expected to exhibit good solubility in:
Limited Solubility is expected in nonpolar solvents such as hexane, petroleum ether, and cyclohexane due to the polar nature of the phosphonate functional group.
The solubility characteristics of Diethyl (Methoxymethyl)phosphonate are influenced by its ability to form hydrogen bonds through the phosphonate oxygen atoms and the methoxy group, while the ethyl ester groups contribute to its organic solvent compatibility. This dual character makes it suitable for applications requiring moderate polarity and controlled solubility properties.
Irritant